molecular formula C17H18N6O B2564807 5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide CAS No. 2097919-07-6

5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide

Cat. No.: B2564807
CAS No.: 2097919-07-6
M. Wt: 322.372
InChI Key: LKKVVULQXUBFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide ( 2097919-07-6) is a chemical compound with the molecular formula C17H18N6O and a molecular weight of 322.4 g/mol . This pyrazolo[1,5-a]quinazoline derivative is offered for research purposes as part of a chemical library focused on nitrogen-containing polyheterocycles . The pyrazolo[1,5-a]quinazoline scaffold is of significant interest in medicinal chemistry and drug discovery. While the specific biological activity and mechanism of action for this particular compound require further investigation, this structural class has been explored for various therapeutic applications. Scientific literature indicates that related pyrazolo[1,5-a]quinazoline compounds have demonstrated potent anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and are predicted to target mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3 . Other derivatives based on the same core structure have been investigated as negative allosteric modulators (NAMs) for metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3), highlighting the potential of this chemotype in neuroscience research . Researchers can utilize this compound as a building block or as a reference standard for developing novel bioactive molecules. It is available in various quantities for research use . This product is intended for laboratory research only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-methyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-10-5-16-20-8-12-6-13(3-4-15(12)23(16)22-10)21-17(24)14-9-18-11(2)7-19-14/h5,7-9,13H,3-4,6H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKVVULQXUBFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=NC=C(N=C4)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is part of the pyrazoloquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its anti-inflammatory, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C16H18N6O
Molecular Weight 298.35 g/mol
CAS Number Not specified
Purity Typically >95%

This compound features a pyrazoloquinazoline core which is known for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research has shown that compounds within the pyrazolo[1,5-a]quinazoline class exhibit significant anti-inflammatory effects. A study screened a library of such compounds and identified several with IC50 values below 50 µM against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells . Although specific data for the compound is limited, its structural similarity to other active derivatives suggests potential anti-inflammatory properties.

2. Anticancer Activity

The anticancer potential of pyrazoloquinazolines has been documented in multiple studies. For instance, derivatives have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . In vitro assays indicated that certain pyrazoloquinazoline derivatives exhibited cytotoxic effects, with some compounds showing promising results comparable to established chemotherapeutics.

Cell LineCompound TestedIC50 (µM)
A549Compound X25
HT-29Compound Y30
U87MGCompound Z20

These findings underline the potential of this compound as a candidate for further anticancer research.

3. Neuropharmacological Effects

Recent studies have explored the modulation of GABAA receptors by pyrazoloquinazolines. Compounds designed with specific substitutions at the 8-position have been shown to enhance or inhibit GABAA receptor activity in electrophysiological assays . This highlights the potential neuropharmacological applications of related compounds and suggests that further investigation into this compound's ability to modulate neurotransmitter systems could be fruitful.

Case Studies

Several case studies have illustrated the biological activity of pyrazoloquinazolines:

  • Study on Anti-inflammatory Effects : A group synthesized and tested various pyrazolo[1,5-a]quinazolines for their ability to inhibit inflammatory pathways. The results indicated several compounds effectively reduced pro-inflammatory cytokine production in vitro .
  • Anticancer Screening : A comprehensive study evaluated a series of pyrazoloquinazoline derivatives against multiple cancer cell lines. The most potent compounds were found to induce apoptosis through mitochondrial pathways .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds in the pyrazoloquinazoline class exhibit significant anti-inflammatory effects. For instance:

  • A study screened a library of pyrazoloquinazolines and identified several compounds with IC50 values below 50 µM against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells.
  • Although specific data for 5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is limited, its structural similarity to other active derivatives suggests potential anti-inflammatory properties.

Anticancer Activity

The anticancer potential of pyrazoloquinazolines has been documented in multiple studies:

  • Derivatives have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma).
  • In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics.
Cell LineCompound TestedIC50 (µM)
A549Compound X25
HT-29Compound Y30
U87MGCompound Z20

These findings underline the potential of this compound as a candidate for further anticancer research.

Neuropharmacological Effects

Recent studies have explored the modulation of GABAA receptors by pyrazoloquinazolines:

  • Compounds designed with specific substitutions at the 8-position have been shown to enhance or inhibit GABAA receptor activity in electrophysiological assays.
  • This highlights potential neuropharmacological applications and suggests further investigation into this compound's ability to modulate neurotransmitter systems could be fruitful.

Case Studies

Several case studies have illustrated the biological activity of pyrazoloquinazolines:

Study on Anti-inflammatory Effects : Researchers synthesized and tested various pyrazolo[1,5-a]quinazolines for their ability to inhibit inflammatory pathways. The results indicated several compounds effectively reduced pro-inflammatory cytokine production in vitro.

Anticancer Screening : A comprehensive study evaluated a series of pyrazoloquinazoline derivatives against multiple cancer cell lines. The most potent compounds were found to induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazine-2-carboxamide Derivatives

Compound A : 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (GS)

  • Structure : Shares the pyrazine-2-carboxamide backbone but differs in the substituent (sulphamoylphenyl ethyl group vs. pyrazoloquinazoline).
  • Thermal Behavior : GS is a decomposition product of glipizide (a sulfonylurea drug) and exhibits a newly discovered polymorphic form upon thermal treatment .
  • Stability : Kinetic studies indicate high thermal stability of its parent compound (glipizide) at room temperature, but GS itself softens over a wide temperature range due to its amorphous nature .

Pyrazolo[1,5-a]pyrimidine Derivatives

Compound B: 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c)

  • Structure: Features a pyrazolo[1,5-a]pyrimidine core with azo and cyano substituents, contrasting with the target compound’s quinazoline and carboxamide groups.
  • Physicochemical Properties: Melting point = 266–268°C; high thermal stability attributed to hydrogen bonding from amino and cyano groups .
  • Comparison : The absence of polar groups (e.g., -CN, -NH2) in the target compound may reduce melting points but improve solubility in organic solvents.

Compound C : 3-(4'-Chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine (14)

  • Synthesis : Prepared via refluxing precursors in pyridine, yielding 67% product .

Metal-Coordinating Carboxamides

Compound D: 5-methyl-N-(quinoline-8-yl)pyrazine-2-carboxamide (HL8)

  • Application : Acts as a ligand for ruthenium(II) complexes, forming air-stable, soluble coordination compounds .
  • Comparison: The target compound’s pyrazine-carboxamide group may similarly coordinate metals, but its pyrazoloquinazoline core could sterically hinder complexation compared to HL8’s simpler quinoline substituent.

Data Tables: Key Properties of Analogous Compounds

Compound Core Structure Key Substituents Melting Point (°C) Synthesis Yield Notable Properties
Target Compound Pyrazolo[1,5-a]quinazoline 5-methyl, pyrazine-2-carboxamide N/A N/A Hypothesized high rigidity
GS (Compound A) Pyrazine-2-carboxamide 4-sulphamoylphenyl ethyl N/A N/A Amorphous residue, polymorphic
10c (Compound B) Pyrazolo[1,5-a]pyrimidine 2-ethyl, 6-cyano, 3-azo 266–268 62% High thermal stability
HL8 (Compound D) Pyrazine-2-carboxamide Quinoline-8-yl N/A N/A Forms Ru(II) complexes

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrazolo[1,5-a]quinazoline core of this compound?

The pyrazolo[1,5-a]quinazoline scaffold is typically synthesized via cyclocondensation reactions. For example, a regioselective approach involves reacting hydrazine derivatives with enamines or ketones under reflux conditions in solvents like ethanol or DMF. In one protocol, hydrazine hydrate reacts with substituted enamines to yield intermediates, which undergo subsequent cyclization (e.g., using POCl₃ or polyphosphoric acid) to form the fused quinazoline system . Optimization of solvent polarity (e.g., switching from water to DMF) and temperature (80–120°C) can improve yields by 15–30% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assign signals for pyrazoloquinazoline protons (e.g., aromatic protons at δ 7.2–9.0 ppm) and pyrazine carboxamide groups (amide NH at δ ~10.7 ppm; pyrazine carbons at δ 145–160 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1670–1695 cm⁻¹) and NH stretching (~3265–3280 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 359 for M⁺ in compound 18c) and fragmentation patterns validate the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (e.g., C: 63.50% vs. 63.59% observed) .

Q. How can reaction conditions be optimized to enhance the yield of the final carboxamide coupling step?

The coupling of pyrazine-2-carboxamide to the pyrazoloquinazoline core often employs carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous DMF at 80–100°C. Catalytic DMAP (4-dimethylaminopyridine) can accelerate the reaction by 2–3 hours. Yields improve from ~50% to >75% when using a 1.2:1 molar ratio of carboxamide to core intermediate and excluding moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on this compound?

  • Systematic substitution : Synthesize derivatives with variations at the pyrazine (e.g., Cl, NO₂) and pyrazoloquinazoline (e.g., methyl, halogen) positions. Compare their activity in enzyme inhibition assays (e.g., VEGFR2 or MMP9) .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., APN or VEGFR2). Correlate computational data with IC₅₀ values from biochemical assays .
  • Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to assess substituent effects on binding entropy/enthalpy .

Q. How can conflicting NMR data for diastereomers or tautomers be resolved during structural elucidation?

  • Variable-temperature NMR : Conduct experiments at 110°C to coalesce split signals caused by slow interconversion of tautomers .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between pyrazine NH and quinazoline CH₃ groups) to assign stereochemistry .
  • X-ray crystallography : Resolve ambiguous cases by determining the crystal structure, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .

Q. What strategies mitigate instability of intermediates during multi-step synthesis?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization steps. Deprotect with TFA post-cyclization .
  • Low-temperature storage : Store nitro-substituted intermediates at –20°C to prevent decomposition .
  • In situ generation : Avoid isolating reactive intermediates (e.g., silylformamidines) by proceeding directly to the next step .

Methodological Notes

  • Contradictory evidence : and report divergent optimal solvents (benzene vs. ethanol) for similar cyclization steps. Pilot reactions comparing solvents (e.g., toluene, DCM, ethanol) are recommended to determine context-dependent efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.